molecular formula C16H15NO2 B8399269 3,4-dihydro-6-(hydroxyphenylmethyl)-2(1H)-quinolinone

3,4-dihydro-6-(hydroxyphenylmethyl)-2(1H)-quinolinone

Cat. No.: B8399269
M. Wt: 253.29 g/mol
InChI Key: YQIPIZZSZDEZTH-UHFFFAOYSA-N
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Description

3,4-dihydro-6-(hydroxyphenylmethyl)-2(1H)-quinolinone is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

6-[hydroxy(phenyl)methyl]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C16H15NO2/c18-15-9-7-12-10-13(6-8-14(12)17-15)16(19)11-4-2-1-3-5-11/h1-6,8,10,16,19H,7,9H2,(H,17,18)

InChI Key

YQIPIZZSZDEZTH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(C3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 27.3 parts of intermediate 18, namely 6-benzoyl-3,4-dihydro-2(1H)-quinolinone, in 790 parts of methanol were added 115 parts of an aqueous sodium hydroxide solution 1N. After stirring for 10 min., there were added at once 4.54 parts of sodium tetrahydroborate. Stirring was continued over weekend at room temperature. There were added 110 ml of HCl 1N and 1000 parts of water. The precipitate was filtered off, stirred in water for 15 min and then taken up in a mixture of methanol and methylbenzene. This solution was evaporated and the residue was co-evaporated with methylbenzene. The product was filtered off and dried at 70° C., yielding 21.9 parts (78.6%) of 3,4-dihydro-6-(hydroxyphenylmethyl)-2(1H)-quinolinone; mp. 175.0° C. (interm. 19).
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Synthesis routes and methods II

Procedure details

A suspension of 3.0 g of 6-benzoyl-3,4-dihydrocarbostyril in 120 ml of methanol was treated at 0° C. with 1.2 g of sodium borohydride. The mixture was stirred at 25° C. for 18 hours during which time the suspended solid dissolved. The solvent was removed under reduced pressure and the residue partitioned between 10% methanol in methylene chloride and water. The extract was dried over anhydrous sodium sulfate, filtered and the solvent removed under reduced pressure. The residue was recrystallized from ethanol to give 6-(phenylhydroxymethyl)-3,4-dihydrocarbostyril, m.p. 166°-169° C.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a suspension of 27.3 parts of intermediate 18, namely 6-benzoyl-3,4-dihydro-2(1H)-quinolinone, in 790 parts of methanol were added 115 parts of an aqueous sodium hydroxide solution 1N. After stirring for 10 min., there were added at once 4.54 parts of sodium tetrahydroborate. Stirring was continued over weekend at room temperature. Them were added 110 ml of HCl 1N and 1000 parts of water. The precipitate was faltered off, stirred in water for 15 min and then taken up in a mixture of methanol and methylbenzene. This solution was evaporated and the residue was co-evaporated with methylbenzene. The product was filtered off and dried at 70° C., yielding 21.9 parts (78.6%) of 3,4-dihydro-6-(hydroxyphenylmethyl)-2(1H)-quinolinone; mp. 175.0° C. (interm. 19).
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